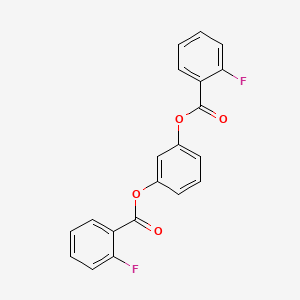![molecular formula C18H16F2N4OS B11708228 4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11708228.png)
4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ジフルオロメトキシ)ベンズアルデヒド 5,6,7,8-テトラヒドロ1benzothieno[2,3-d]pyrimidin-4-ylhydrazone は、分子式 C18H16F2N4OS、分子量 374.415 g/mol の複雑な有機化合物です . この化合物は、主に初期の創薬研究で使用される希少でユニークな化学物質の集まりの一部です .
準備方法
合成ルートと反応条件
4-(ジフルオロメトキシ)ベンズアルデヒド 5,6,7,8-テトラヒドロ1benzothieno[2,3-d]pyrimidin-4-ylhydrazone の合成は、通常、4-(ジフルオロメトキシ)ベンズアルデヒドと 5,6,7,8-テトラヒドロ1benzothieno[2,3-d]pyrimidin-4-ylhydrazine を制御された条件下で反応させることから始まります . 反応条件には、多くの場合、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要となる場合もあります .
工業的生産方法
一般的なアプローチでは、ラボでの合成方法をスケールアップし、反応条件を適切に制御して、製品の純度と収率を維持する必要があります .
化学反応の分析
反応の種類
4-(ジフルオロメトキシ)ベンズアルデヒド 5,6,7,8-テトラヒドロ1benzothieno[2,3-d]pyrimidin-4-ylhydrazone は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。
還元: 還元反応は、さまざまなヒドラジン誘導体をもたらす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります . 反応条件には、通常、制御された温度と、不要な副反応を防ぐための不活性雰囲気の使用が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、還元はヒドラジン誘導体を生成する可能性があります .
科学研究における用途
4-(ジフルオロメトキシ)ベンズアルデヒド 5,6,7,8-テトラヒドロ1benzothieno[2,3-d]pyrimidin-4-ylhydrazone は、いくつかの科学研究における用途があります。
科学的研究の応用
4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone has several scientific research applications:
作用機序
4-(ジフルオロメトキシ)ベンズアルデヒド 5,6,7,8-テトラヒドロ1benzothieno[2,3-d]pyrimidin-4-ylhydrazone の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます . この化合物は、酵素活性を阻害したり、受容体機能を調節したりすることで、さまざまな生物学的効果をもたらす可能性があります . 関与する正確な経路は、特定の用途と標的によって異なります .
類似化合物との比較
類似化合物
- 4-(ジフルオロメトキシ)ベンズアルデヒド (2-メチル-5,6,7,8-テトラヒドロ1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- 4-(ジフルオロメトキシ)ベンズアルデヒド (2-エチル-5,6,7,8-テトラヒドロ1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
独自性
4-(ジフルオロメトキシ)ベンズアルデヒド 5,6,7,8-テトラヒドロ1benzothieno[2,3-d]pyrimidin-4-ylhydrazone は、その特定の構造的特徴によりユニークであり、明確な化学的および生物学的特性が与えられています .
特性
分子式 |
C18H16F2N4OS |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H16F2N4OS/c19-18(20)25-12-7-5-11(6-8-12)9-23-24-16-15-13-3-1-2-4-14(13)26-17(15)22-10-21-16/h5-10,18H,1-4H2,(H,21,22,24)/b23-9+ |
InChIキー |
PIELBAKZPLULDR-NUGSKGIGSA-N |
異性体SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)OC(F)F |
正規SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708158.png)
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)

![Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11708167.png)
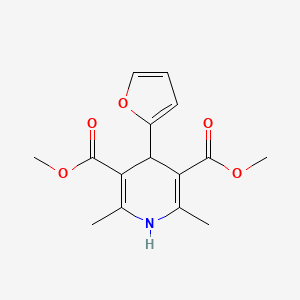
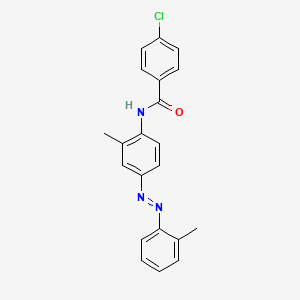
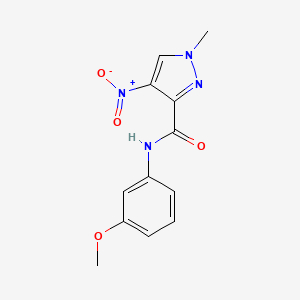
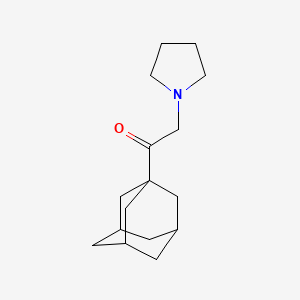
![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)
![(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile](/img/structure/B11708203.png)
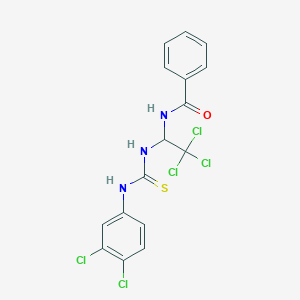
![3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11708215.png)
![Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11708216.png)
